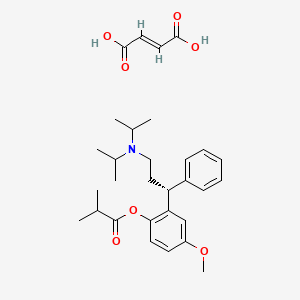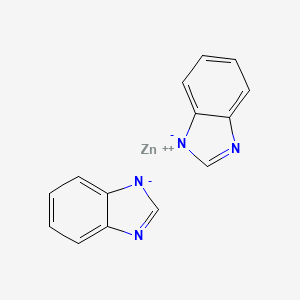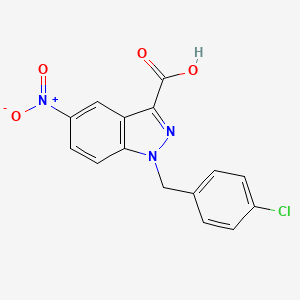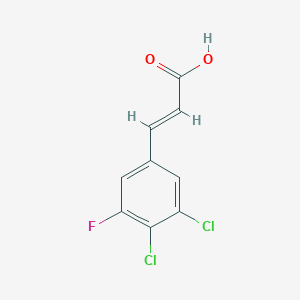
3,4-Dichloro-5-fluorocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with two chlorine atoms at the 3 and 4 positions and a fluorine atom at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-fluorocinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 3,4-dichloro-5-fluorobenzene can be coupled with a suitable boronic acid under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-fluorocinnamic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-fluorocinnamic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorocinnamic Acid: Similar structure but lacks the chlorine substituents.
3,4-Dichlorocinnamic Acid: Similar structure but lacks the fluorine substituent.
5-Fluorocinnamic Acid: Similar structure but lacks the chlorine substituents.
Uniqueness
3,4-Dichloro-5-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring
Propiedades
Fórmula molecular |
C9H5Cl2FO2 |
|---|---|
Peso molecular |
235.04 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+ |
Clave InChI |
TWBLAWFQCALZHL-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)Cl)Cl)/C=C/C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


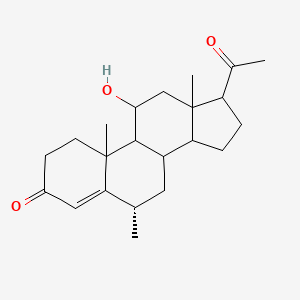
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
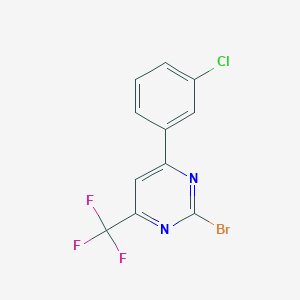
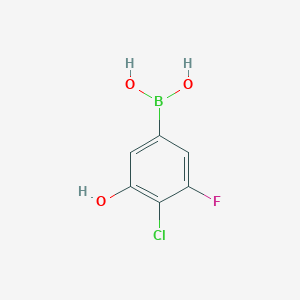
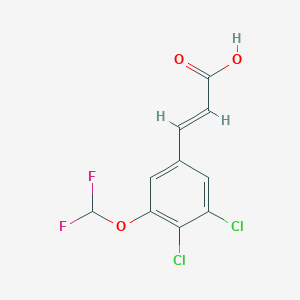
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
